



Application Notes and Protocols: Oregon-BAPTA Green 1AM De-esterification in Cells

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Compound of Interest		
Compound Name:	Oregon-BAPTA Green 1AM	
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Introduction

Oregon Green® 488 BAPTA-1, AM (**Oregon-BAPTA Green 1AM**) is a high-affinity, cell-permeant fluorescent indicator used for the quantitative measurement of intracellular calcium concentration ([Ca²+]i). Its utility in cellular biology, neuroscience, and drug discovery lies in its ability to be effectively loaded into live cells and its significant increase in fluorescence intensity upon binding to Ca²+.[1][2] The acetoxymethyl (AM) ester moiety renders the molecule lipophilic, allowing it to passively diffuse across the plasma membrane. Once inside the cell, ubiquitous intracellular esterases hydrolyze the AM ester groups, trapping the now membrane-impermeant, Ca²+-sensitive indicator in the cytoplasm.[3][4][5] This document provides detailed application notes and protocols for the successful loading and de-esterification of **Oregon-BAPTA Green 1AM** in cells.

Principle of De-esterification

The cell-loading mechanism of **Oregon-BAPTA Green 1AM** relies on the enzymatic cleavage of its acetoxymethyl esters by non-specific intracellular esterases. This process, known as deesterification, is crucial for two reasons:

• Cellular Trapping: The hydrolysis of the AM esters reveals negatively charged carboxyl groups, transforming the molecule into a polar, membrane-impermeant form that is well-retained within the cytoplasm.[3][4]



 Activation of Ca²⁺ Binding: The de-esterification process is essential for the proper folding of the BAPTA chelator, enabling it to bind to free Ca²⁺ with high affinity. The AM ester form of the indicator is insensitive to calcium.[6]

Upon successful de-esterification, the fluorescence intensity of Oregon Green 488 BAPTA-1 increases approximately 14-fold upon binding to calcium.[1][2]

Key Experimental Parameters and Quantitative Data

Successful loading and de-esterification of **Oregon-BAPTA Green 1AM** are dependent on several factors. The following tables summarize key quantitative data and recommended starting concentrations for optimal results.

Table 1: Spectroscopic Properties of De-esterified Oregon Green 488 BAPTA-1

Parameter	Value	Reference
Excitation Wavelength (λex)	494 nm	[1]
Emission Wavelength (λem)	523 nm	[1]
Kd for Ca ²⁺	~170 nM	[1]
Fluorescence Intensity Increase	~14-fold	[1][2]
Quantum Yield (φ)	0.91	[1]
Extinction Coefficient (ε)	19,000 M ⁻¹ cm ⁻¹	[1]

Table 2: Recommended Reagent Concentrations and Incubation Conditions



Parameter	Recommended Range	Notes	Reference
Oregon-BAPTA Green 1AM Stock Solution	2 to 5 mM in anhydrous DMSO	Prepare fresh or store desiccated at -20°C for up to 3 months.[7]	[7][8]
Oregon-BAPTA Green 1AM Working Concentration	1 to 10 μM (typically 4-5 μM)	The optimal concentration should be determined empirically for each cell type.	[4][7][8]
Pluronic® F-127 Stock Solution	10% (w/v) in distilled water	Aids in the dispersion of the AM ester in aqueous media.	[7]
Pluronic® F-127 Final Concentration	0.02% to 0.04%	Helps to prevent dye aggregation and improve loading efficiency.	[7][8]
Probenecid Stock Solution	100 mM in 1 M NaOH	Anion-exchange transport inhibitor to prevent dye leakage.	[7]
Probenecid Final Concentration	1.0 mM	Recommended for long-term experiments to improve dye retention.	[6][7]
Loading Temperature	20°C to 37°C	37°C is commonly used, but lower temperatures may reduce compartmentalization.	[6]
Loading Time	20 to 120 minutes (typically 30-60 minutes)	Longer incubation may be necessary for some cell lines but	[7][8]



can increase compartmentalization.

Experimental Protocols Protocol 1: Preparation of Reagent Stock Solutions

- Oregon-BAPTA Green 1AM Stock Solution (2 mM):
 - Allow the vial of Oregon-BAPTA Green 1AM to equilibrate to room temperature before opening.
 - To 1 mg of the lyophilized powder, add 397.43 μL of high-quality, anhydrous dimethyl sulfoxide (DMSO).[7]
 - Vortex thoroughly to ensure complete dissolution.
 - For storage, create small aliquots and store at -20°C, protected from light and moisture.
 Avoid repeated freeze-thaw cycles.[7][9]
- 10% Pluronic® F-127 Stock Solution:
 - Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water.[7]
 - Gently heat the solution to 40-50°C for approximately 30 minutes to aid dissolution.
 - Store at room temperature. Do not freeze.[7]
- 1 M NaOH Stock Solution:
 - Slowly dissolve 400 mg of NaOH in 10 mL of distilled water. Caution: This process is exothermic.
- 100 mM Probenecid Stock Solution:
 - Dissolve 285 mg of probenecid in 10 mL of 1 M NaOH.

Protocol 2: Cell Loading with Oregon-BAPTA Green 1AM

Methodological & Application





This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

• Cell Preparation:

- Plate cells on a suitable culture vessel (e.g., 96-well black wall/clear bottom plate, glassbottom dish) and allow them to adhere overnight in a cell incubator.
- Preparation of Dye Loading Solution (for one 96-well plate):
 - Prepare a sufficient volume of your preferred buffer (e.g., Hanks and Hepes Buffered Saline, HHBS).
 - In a separate tube, mix 10 μL of the 2 mM **Oregon-BAPTA Green 1AM** stock solution with 20 μL of the 10% Pluronic® F-127 stock solution.
 - Add this mixture to 10 mL of the buffer to achieve a final dye concentration of approximately 2 μM and a Pluronic® F-127 concentration of 0.02%. The final working concentration of the dye may need to be optimized between 1-10 μM.[4][8]

Cell Loading:

- Remove the culture medium from the cells.
- Add an equal volume of the dye loading solution to each well (e.g., 100 μL for a 96-well plate).[7]
- Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the cell type.[8]

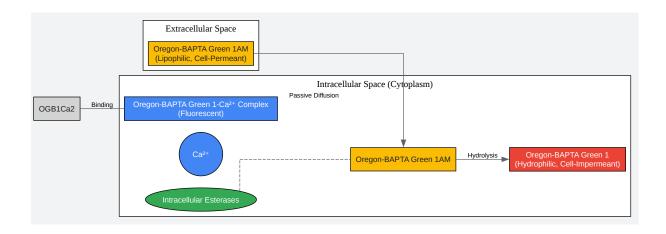
Washing:

- Remove the dye loading solution.
- Wash the cells twice with warm (37°C) buffer to remove any extracellular dye.[6]
- For experiments lasting longer than one hour, it is recommended to replace the final wash
 buffer with a buffer containing 1.0 mM probenecid to prevent dye leakage.[6][7][8]



- · De-esterification:
 - Incubate the cells in the final wash buffer for an additional 30 minutes at room temperature
 or 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
- · Imaging:
 - The cells are now ready for fluorescence imaging.
 - Measure the fluorescence using a fluorescence microscope, microplate reader, or flow cytometer with the appropriate filter sets (Excitation/Emission: ~494/523 nm).[1][8]

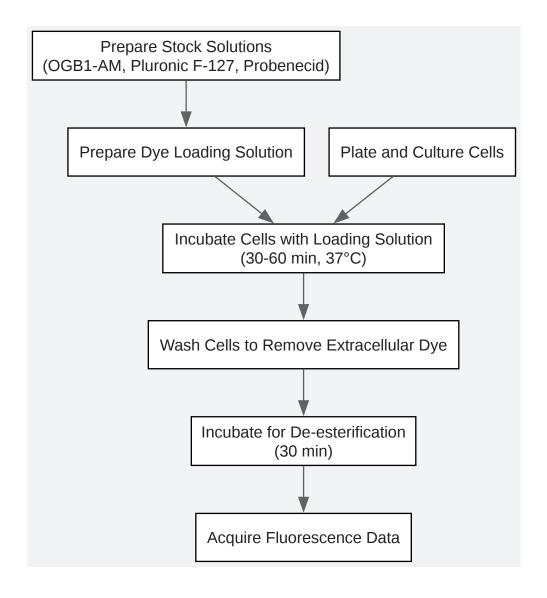
Visualizations



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Caption: De-esterification and Ca²⁺ binding of **Oregon-BAPTA Green 1AM**.





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Caption: Experimental workflow for cell loading with Oregon-BAPTA Green 1AM.

Troubleshooting and Considerations

- Low Fluorescence Signal:
 - Increase the dye concentration or incubation time.[8]
 - Ensure the anhydrous nature of the DMSO used for the stock solution, as moisture can hydrolyze the AM ester.[4]
 - Confirm that the cell line has sufficient intracellular esterase activity.



- · High Background Fluorescence:
 - Ensure thorough washing to remove all extracellular dye.
 - Serum in the loading medium can contain esterases that cleave the AM ester extracellularly; use serum-free medium for loading.[6]
- Cellular Compartmentalization:
 - The dye may accumulate in organelles such as mitochondria or the endoplasmic reticulum. This can be more pronounced at higher loading temperatures and longer incubation times.
 - Lowering the loading temperature (e.g., to room temperature) may reduce compartmentalization.
- Dye Leakage:
 - Anionic transporters in the cell membrane can extrude the de-esterified dye.
 - The use of anion-exchange transport inhibitors like probenecid can mitigate this issue.
- In Vivo Applications:
 - Extracellular esterases present in plasma can rapidly cleave the AM groups, preventing the probe from entering cells in living animals. This limits the utility of AM-based probes for in vivo studies.[5]

By following these detailed protocols and considering the potential challenges, researchers can successfully employ **Oregon-BAPTA Green 1AM** to obtain reliable and quantitative measurements of intracellular calcium dynamics.

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